2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide
Description
2-(Benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a heterocyclic acetamide derivative characterized by a benzyloxy group, a tetrahydropyran (THP) ring, and a thiophene moiety.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-18(14-23-13-15-5-2-1-3-6-15)20-19(17-7-4-12-24-17)16-8-10-22-11-9-16/h1-7,12,16,19H,8-11,13-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQZUJFLIWJXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Tetrahydropyran Group: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.
Formation of the Thiophene Group: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Amide Bond Formation: The final step involves the coupling of the intermediate with acetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent targeting various diseases. Notably, it has shown promise in the following areas:
- Cancer Treatment : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated its efficacy in inhibiting cell proliferation in renal cancer models using assays such as the Sulforhodamine B assay .
- Anti-inflammatory Properties : The thiophene moiety is associated with anti-inflammatory activities, making the compound a candidate for treating conditions characterized by excessive inflammation .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation, which is relevant in neurodegenerative diseases like Alzheimer's . This suggests that 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide could have applications in cognitive disorders.
- α-glucosidase Inhibition : The compound may also act as an inhibitor of α-glucosidase, which is significant for managing Type 2 diabetes mellitus by controlling postprandial blood glucose levels .
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens. The structural components are believed to enhance its interaction with microbial membranes, leading to effective inhibition of bacterial growth .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound:
Case Study 1: Cancer Cell Lines
In vitro studies conducted on renal cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of thiophene derivatives found that compounds with structural similarities to our target exhibited significant protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The benzyloxy group might facilitate binding to hydrophobic pockets, while the thiophene ring could participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of functional groups. Below is a comparison with key analogs:
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Inferred from structural analogs; †Calculated using PubChem tools.
Pharmacological Potential
- Target Compound : Predicted to exhibit kinase or protease inhibition based on benzyloxy-THP-thiophene pharmacophores.
- Analog-Specific Activities: Chlorophenyl derivative (): Potential antimicrobial use due to halogen’s electronegativity . Pyridazinone-containing compound (): Likely anti-inflammatory activity via COX-2 inhibition .
Biological Activity
The compound 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, including a benzyloxy group, a tetrahydro-pyran moiety, and a thiophene ring, which may contribute to its pharmacological properties.
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- CAS Number : Not explicitly listed in the available sources.
Research indicates that compounds similar to This compound may interact with various biological targets. Specific studies have highlighted its potential as a modulator of NMDA receptors, particularly those containing GluN2C and GluN2D subunits. These receptors are critical in synaptic plasticity and memory function.
Pharmacological Studies
-
NMDA Receptor Modulation :
- The compound has been shown to increase glutamate potency and enhance the response to agonists at NMDA receptors, suggesting a role as a positive allosteric modulator. This activity is particularly relevant in neuropharmacology, where modulation of excitatory neurotransmission can impact conditions like depression and schizophrenia .
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the thiophene ring is believed to play a significant role in this activity due to its electron-rich nature, which can enhance interactions with microbial enzymes or membranes .
- Cytotoxic Effects :
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to This compound :
| Study | Findings |
|---|---|
| Study 1: NMDA Receptor Potentiation | Demonstrated significant enhancement in receptor activity with low micromolar concentrations, indicating potential therapeutic applications in neurodegenerative diseases. |
| Study 2: Antimicrobial Screening | Showed effective inhibition of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study 3: Cancer Cell Line Testing | Induced apoptosis in breast cancer cell lines with IC50 values indicating moderate potency; further exploration needed for mechanism elucidation. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
